
L-Valine-13C5,15N,d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valine-13C5,15N,d8 is an isotopically labeled version of the essential amino acid L-Valine. This compound is labeled with carbon-13, nitrogen-15, and deuterium, making it a valuable tool in various scientific research applications. L-Valine is one of the twenty proteinogenic amino acids and plays a crucial role in protein synthesis, muscle growth, and tissue repair .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine-13C5,15N,d8 involves the incorporation of stable isotopes into the L-Valine molecule. The process typically starts with the synthesis of labeled precursors, which are then used in the production of the final compound. The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced technologies and equipment to achieve high purity and yield. The production is carried out under strict quality control measures to ensure the consistency and reliability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
L-Valine-13C5,15N,d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of keto acids, while reduction may produce amino alcohols .
Aplicaciones Científicas De Investigación
L-Valine-13C5,15N,d8 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in the study of glucose metabolism and the quantitative determination of peptides
Biology: Employed in NMR-based research studies to probe the structure, dynamics, and binding of biological macromolecules
Medicine: Utilized in drug development processes as tracers for quantitation and to study the pharmacokinetic and metabolic profiles of drugs
Industry: Applied in the production of labeled compounds for various industrial applications
Mecanismo De Acción
The mechanism of action of L-Valine-13C5,15N,d8 involves its incorporation into proteins and other biological molecules. The labeled isotopes allow researchers to track the compound’s behavior and interactions within biological systems. The molecular targets and pathways involved include protein synthesis, metabolic pathways, and cellular signaling processes .
Comparación Con Compuestos Similares
L-Valine-13C5,15N,d8 is unique due to its specific isotopic labeling, which provides distinct advantages in research applications. Similar compounds include:
L-Valine-13C5,15N: Labeled with carbon-13 and nitrogen-15, but without deuterium.
L-Valine-d8: Labeled with deuterium only.
L-Valine-13C5: Labeled with carbon-13 only.
L-Valine-15N: Labeled with nitrogen-15 only
These similar compounds offer different labeling options, allowing researchers to choose the most suitable one for their specific studies.
Propiedades
Fórmula molecular |
C5H11NO2 |
|---|---|
Peso molecular |
131.152 g/mol |
Nombre IUPAC |
(2S)-2-(15N)azanyl-2,3,4,4,4-pentadeuterio-3-(trideuterio(113C)methyl)(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1+1D3,2+1D3,3+1D,4+1D,5+1,6+1 |
Clave InChI |
KZSNJWFQEVHDMF-BJZWQILWSA-N |
SMILES isomérico |
[2H][13C@@]([13C](=O)O)([13C]([2H])([13C]([2H])([2H])[2H])[13C]([2H])([2H])[2H])[15NH2] |
SMILES canónico |
CC(C)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


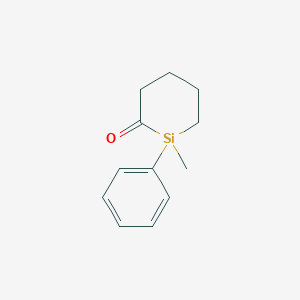


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12052522.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B12052527.png)
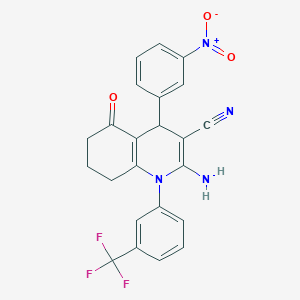
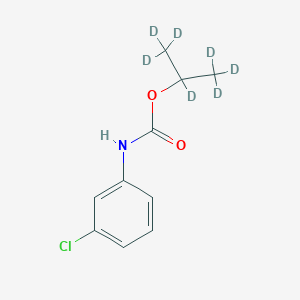
![(3Z)-1-(2-chlorobenzyl)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12052552.png)
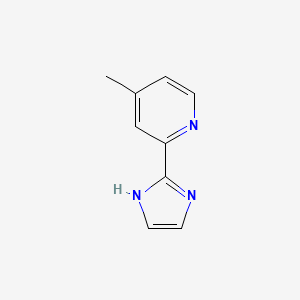

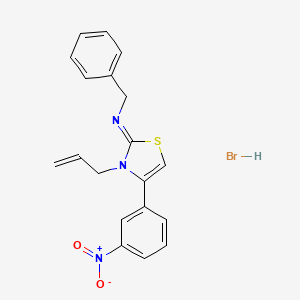
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052573.png)

![Ethyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12052587.png)
